(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. It is commonly used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom at the 3-position of the pyrrolidine ring imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid.
Protection: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amino acid, (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid.
Scientific Research Applications
(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with enhanced stability and bioactivity.
Medicinal Chemistry: The compound is used in the design of fluorinated drug candidates with improved pharmacokinetic properties.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the overall structure and function of the biomolecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the stability and activity of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3R)-1-(tert-Butoxycarbonyl)-3-chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct chemical stability and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal chemistry .
Properties
IUPAC Name |
(2R,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHNBQISAFFOR-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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